molecular formula C6H11FO5 B1599262 2-deoxy-2-fluoro-D-mannopyranose CAS No. 31077-88-0

2-deoxy-2-fluoro-D-mannopyranose

Cat. No.: B1599262
CAS No.: 31077-88-0
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-CBPJZXOFSA-N
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Description

2-Deoxy-2-fluoro-D-mannopyranose is a fluorinated sugar derivative, specifically a hexose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C6H11FO5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-2-fluoro-D-mannopyranose typically involves the fluorination of protected mannose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These methods ensure consistent quality and scalability. The use of advanced fluorination techniques and protective group strategies are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-2-fluoro-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

Synthesis of 2-Deoxy-2-Fluoro-D-Mannopyranose

The synthesis of this compound often involves complex chemical processes. Recent advancements have streamlined its production, allowing for the efficient creation of radiolabeled derivatives such as 2-deoxy-2-[^18F]fluoro-D-mannose (FDM) for positron emission tomography (PET) imaging.

Synthesis Methodologies

  • Nucleophilic Substitution : A common method involves an SN2 reaction where fluorine is introduced at the C-2 position of D-mannose. This process has been optimized to yield high purity and radiochemical yields (50%-68%) for subsequent biological evaluations .
  • Precursor Development : The synthesis often starts with a precursor such as 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside, which is radiofluorinated to produce FDM .

Tumor Imaging

One of the most significant applications of this compound is in tumor imaging using PET. Studies have shown that FDM accumulates in tumors similarly to the well-established tracer 2-deoxy-2-[^18F]fluoro-D-glucose (FDG), but with some advantages:

  • Higher Tumor Uptake : FDM shows comparable or greater uptake in tumors than FDG, making it a promising candidate for cancer diagnostics .
  • Lower Brain Uptake : FDM exhibits approximately 30% lower uptake in normal brain tissue compared to FDG, which may reduce background noise in brain imaging .

Case Study: Atherosclerotic Plaque Imaging

Research has demonstrated the effectiveness of FDM in targeting macrophages within atherosclerotic plaques:

  • In a rabbit model, FDM uptake correlated with the density of macrophages in plaques, indicating its potential for identifying high-risk patients for vascular events .
  • FDM was shown to restrict the binding of anti-mannose receptor antibodies to macrophages by approximately 35%, highlighting its specificity for inflammatory processes within plaques .

Comparative Analysis of Imaging Agents

A comparison between FDM and FDG can be summarized as follows:

FeatureThis compound (FDM)2-Deoxy-2-Fluoro-D-Glucose (FDG)
Tumor UptakeComparable or higherEstablished standard
Brain UptakeLower by ~30%Higher
Specificity for MacrophagesHighModerate
Clinical ApplicationEmergingWidely used

Future Directions and Research Opportunities

The promising results from studies involving this compound suggest several avenues for future research:

  • Enhanced Imaging Techniques : Further development of imaging protocols using FDM could improve the detection of malignancies and inflammatory diseases.
  • Broader Applications : Investigating the use of FDM in other areas such as metabolic disorders or infectious diseases could expand its clinical utility.

Comparison with Similar Compounds

Uniqueness: 2-Deoxy-2-fluoro-D-mannopyranose is unique due to its specific fluorination pattern and its ability to mimic natural sugars while providing distinct chemical and biological properties. This makes it a valuable tool in both research and industrial applications .

Biological Activity

2-Deoxy-2-fluoro-D-mannopyranose (2-FM) is a fluorinated monosaccharide analog of mannose, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic studies. This article details the biological activity of 2-FM, focusing on its mechanisms of action, applications in medical imaging, and implications in cancer therapy.

Inhibition of Key Enzymes
2-FM primarily acts through the inhibition of hexokinase (HK), an enzyme crucial for glucose phosphorylation in glycolysis. By inhibiting HK, 2-FM disrupts glucose metabolism, leading to significant metabolic alterations in cancer cells. This mechanism is similar to that observed with other deoxy sugars like 2-deoxy-D-glucose (2-DG) .

Interaction with Mannan Endo-1,4-beta-Mannosidase
Additionally, 2-FM interacts with mannan endo-1,4-beta-mannosidase, affecting the metabolism of plant cell wall polysaccharides such as mannan and galactomannan. This interaction may alter the structural integrity and function of plant cell walls, suggesting potential agricultural applications as well .

Applications in Medical Imaging

Positron Emission Tomography (PET)
One notable application of 2-FM is in PET imaging. It serves as a radiotracer for studying glucose metabolism in tumors. In preclinical studies, 2-FM has demonstrated tumor uptake comparable to that of 18F-fluorodeoxyglucose (FDG), with less accumulation in the brain and faster clearance from the bloodstream . This characteristic makes it a promising candidate for improved imaging techniques in oncology.

Case Studies and Experimental Data

Table 1 summarizes key findings from various studies on the biological activity of 2-FM:

StudyFindingsMethodology
Demonstrated significant uptake in tumor cells similar to FDGIn vitro studies with tumor cell lines
Showed rapid phosphorylation by hexokinase, converting to 18F-FDG-6-phosphateIn vivo biodistribution studies in tumor-bearing rats
Exhibited potent cytotoxic effects on glioblastoma cellsCytotoxicity assays using U-251 and U-87 cell lines

In Vitro and In Vivo Studies

In vitro studies have shown that 2-FM accumulates significantly in tumor cells over time. For instance, one study reported that after administration, tumor cells exhibited a dose-dependent uptake of 2-FM, which was inhibited by D-glucose .

In vivo studies further corroborated these findings, indicating that 2-FM could be effectively used as a tumor-imaging agent due to its favorable pharmacokinetic properties . Importantly, the compound's rapid phosphorylation leads to high retention within tumor tissues.

Properties

IUPAC Name

(3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-CBPJZXOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422516
Record name AC1O43QP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31077-88-0
Record name AC1O43QP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-2-fluoro-D-mannose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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